N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-3,5-dimethyl-1H-pyrazole is formed by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting an appropriate nitrile with hydrazine and an oxidizing agent. For instance, 3-(4-methoxyphenyl)-1,2,4-oxadiazole can be formed by reacting 4-methoxybenzonitrile with hydrazine and an oxidizing agent like hydrogen peroxide.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and oxadiazole derivatives with an appropriate linker, such as an acetamide group. This step typically involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, primary amines, or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and in vitro studies.
Medicine
In medicinal chemistry, this compound and its derivatives could serve as lead compounds for the development of new drugs. Their potential biological activities make them candidates for further optimization and testing in preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, with specific properties. Its unique structure may impart desirable characteristics, such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETIC ACID: This compound shares the pyrazole ring but lacks the oxadiazole and acetamide groups.
3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE: This compound contains the oxadiazole ring but lacks the pyrazole and acetamide groups.
5-BROMO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDINE: This compound features a pyrazole ring substituted with bromine and methyl groups, similar to the original compound, but with a pyrimidine ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE lies in its combination of a pyrazole ring, an oxadiazole ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C19H21BrN6O4 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H21BrN6O4/c1-11-16(20)12(2)26(24-11)10-15(27)21-8-9-22-18(28)19-23-17(25-30-19)13-4-6-14(29-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,21,27)(H,22,28) |
InChI Key |
ZPLVGJFVOVPRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)OC)C)Br |
Origin of Product |
United States |
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